molecular formula C13H19NS B13291752 N-(4-ethylphenyl)thian-3-amine

N-(4-ethylphenyl)thian-3-amine

Cat. No.: B13291752
M. Wt: 221.36 g/mol
InChI Key: BZPQIRARSXIVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)thian-3-amine is a sulfur-containing amine derivative featuring a thiane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 4-ethylphenyl substituent. Key features include:

  • 4-Ethylphenyl group: A lipophilic aromatic substituent that may enhance membrane permeability or receptor binding .
  • Amine functionality: A nucleophilic site that could participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(4-ethylphenyl)thian-3-amine

InChI

InChI=1S/C13H19NS/c1-2-11-5-7-12(8-6-11)14-13-4-3-9-15-10-13/h5-8,13-14H,2-4,9-10H2,1H3

InChI Key

BZPQIRARSXIVOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)thian-3-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylamine with thian-3-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Another method involves the use of transition metal-catalyzed reactions, which have been shown to be efficient and selective for the synthesis of amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of renewable starting materials and sustainable catalytic methods is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted thian-3-amine derivatives .

Scientific Research Applications

N-(4-ethylphenyl)thian-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or other proteins, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

  • Structural Differences :
    • VUAA1 replaces the thiane ring with an acetamide-triazole-thioether scaffold.
    • The 4-ethylphenyl group is retained, but the additional pyridine and triazole moieties introduce aromatic and hydrogen-bonding capabilities .
  • Biological Activity: Acts as a mosquito larval repellent by targeting odorant receptors .

N-(4-Bromo-2-methylphenyl)thian-3-amine

  • Structural Differences :
    • Substitutes the 4-ethyl group with a bromine atom and a methyl group on the phenyl ring.
    • The bromine increases steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics .
  • Synthetic Relevance :
    • Bromine serves as a versatile site for cross-coupling reactions, unlike the ethyl group in the target compound .

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

  • Structural Differences :
    • Replaces the thiane ring with a 1,1-dioxo-2,3-dihydrothiophene (sulfone) group, increasing polarity and metabolic stability.
    • The ethoxy group on the phenyl ring enhances electron-donating effects compared to ethyl .

(4-Nitro-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-phenyl-amine

  • Structural Differences :
    • Introduces a nitro group on the thiophene ring and a sulfone moiety, creating a highly electron-deficient system.
    • The nitro group may confer redox activity or toxicity risks .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
N-(4-Ethylphenyl)thian-3-amine Thiane, 4-ethylphenyl, amine ~209.3 (estimated) Not explicitly reported; inferred SAR
VUAA1 Acetamide-triazole-thioether, pyridine 381.3 Mosquito repellent, odorant receptor agonist
N-(4-Bromo-2-methylphenyl)thian-3-amine Bromine, methyl on phenyl, thiane ~288.2 Synthetic intermediate
N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Sulfone, ethoxy, dihydrothiophene 256.3 Not reported; potential CNS applications
(4-Nitro-...)thiophen-3-yl-phenyl-amine Nitro, sulfone, thiophene 256.3 Antimicrobial/cytotoxic candidate

Key Insights from Structural and Functional Comparisons

Role of the Thiane Ring :

  • The saturated thiane ring in this compound likely confers greater metabolic stability compared to unsaturated analogs like dihydrothiophenes or triazoles .
  • Sulfur’s polarizability may enhance interactions with hydrophobic pockets in biological targets.

Impact of Substituents on the Phenyl Ring :

  • Ethyl groups (as in the target compound and VUAA1) balance lipophilicity and steric effects, optimizing receptor binding .
  • Electron-withdrawing groups (e.g., bromine, nitro) may reduce bioavailability but improve target specificity .

Functional Group Trade-offs :

  • Amines vs. Acetamides: Amines offer protonation sites for salt formation (improving solubility), while acetamides enhance stability against oxidative metabolism .

Biological Activity

N-(4-ethylphenyl)thian-3-amine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities , including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through interactions with microtubules, similar to known tubulin inhibitors. This activity could lead to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. This could influence biochemical pathways relevant to therapeutic applications.

The mechanisms by which this compound exerts its biological effects include:

  • Binding to Molecular Targets : The compound likely binds to specific receptors or enzymes, altering their functions and triggering downstream signaling pathways. The exact molecular targets remain to be fully elucidated.
  • Microtubule Disruption : Similar to other compounds that target microtubules, this compound may cause disassembly of the microtubule network in treated cells, leading to morphological changes and cell death through apoptosis or mitotic catastrophe .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below is a summary of notable findings:

StudyFocusKey Findings
Study 1Anticancer ActivityThe compound exhibited significant antiproliferative effects against several human tumor cell lines, with IC50 values indicating potent activity .
Study 2Enzyme InteractionInvestigated the binding affinity of this compound to specific enzymes, revealing potential for enzyme inhibition that could be therapeutically relevant.
Study 3Mechanism ExplorationDemonstrated that the compound affects microtubule dynamics in cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Delving deeper into the specific molecular pathways affected by this compound.
  • Derivatives Exploration : Synthesizing analogs to enhance potency and selectivity for desired biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.